Product packaging for 2-[(4-Methoxyphenyl)carbonyl]furan(Cat. No.:CAS No. 15970-74-8)

2-[(4-Methoxyphenyl)carbonyl]furan

Cat. No.: B098097
CAS No.: 15970-74-8
M. Wt: 202.21 g/mol
InChI Key: NESMDKYJXUDIIH-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com This fundamental structure is found in a wide array of biologically active compounds and serves as a versatile building block in organic synthesis. ijabbr.com Furan and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. ijabbr.comresearchgate.net The reactivity of the furan ring is influenced by the nature and position of its substituents. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic method for furan synthesis. youtube.com

Significance of Furan-2-carbonyl Scaffolds in Organic Synthesis

The furan-2-carbonyl scaffold, a key feature of 2-[(4-Methoxyphenyl)carbonyl]furan, is a prevalent structural motif in many organic molecules. This substructure, consisting of a furan ring substituted with a carbonyl group at the 2-position, serves as a crucial intermediate in the synthesis of more complex molecules. For instance, furan-2-carbaldehyde can be synthesized from furan using reagents like DMF-d7 and oxalyl chloride. mdpi.com The carbonyl group can be further modified through various reactions, such as condensations, reductions, and additions of nucleophiles, providing access to a diverse range of derivatives. These derivatives have found applications in medicinal chemistry and materials science. ijabbr.com

Overview of Current Research Trajectories for this compound and Analogues

Current research involving this compound and its analogues primarily focuses on the synthesis of new derivatives and the evaluation of their potential biological activities. Scientists are exploring multicomponent reactions to create complex molecules containing the furo[3,2-h]quinolin-3-yl)acetic acid scaffold, which incorporates a furan ring system. researchgate.net Additionally, researchers are designing and synthesizing novel compounds that combine the 4-methoxyphenyl (B3050149) furan core with other heterocyclic rings, such as isoxazolines and pyrazolines, with the aim of developing new therapeutic agents. nih.gov These studies often involve detailed structural characterization using techniques like NMR and X-ray crystallography, alongside computational studies to understand structure-activity relationships. manchester.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B098097 2-[(4-Methoxyphenyl)carbonyl]furan CAS No. 15970-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMDKYJXUDIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358280
Record name 2-[(4-methoxyphenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15970-74-8
Record name 2-[(4-methoxyphenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 2-[(4-Methoxyphenyl)carbonyl]furan Core

The synthesis of the central 2-aroylfuran structure can be approached through several key disconnection strategies, primarily involving the formation of the bond between the furan (B31954) ring and the carbonyl carbon.

Direct Acylation of Furan Derivatives with 4-Methoxybenzoyl Halides

A classic and direct method for forging the aryl-carbonyl-furan linkage is the Friedel-Crafts acylation. youtube.com This electrophilic aromatic substitution reaction involves the reaction of a furan derivative with a 4-methoxybenzoyl halide, typically 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.

However, the inherent sensitivity of the furan ring to strong acidic conditions can lead to polymerization and low yields under classical Friedel-Crafts conditions using catalysts like aluminum chloride. stackexchange.comgoogle.com Milder catalysts such as boron trifluoride-etherate have been found to be more effective for the acylation of furan. stackexchange.comgoogle.com Research has also explored the use of heterogeneous catalysts to facilitate this transformation under milder conditions. stackexchange.com For instance, the acylation of furan with benzoic anhydride (B1165640) has been successfully carried out using a boron trifluoride-acetic acid complex. google.com

A study on the Friedel-Crafts acylation of 2-phenylfuran-3,4-dicarboxylic acid anhydride with aromatic compounds demonstrated regioselective ring opening to afford 2-phenyl-3-arylcarbonylfuran-4-carboxylic acids. researchgate.net This highlights the potential for regioselectivity in the acylation of substituted furans.

Table 1: Catalysts in Friedel-Crafts Acylation of Furan

CatalystAcylating AgentEfficacyReference
Aluminum ChlorideAcyl HalidesCan lead to polymerization and low yields with furan. stackexchange.comgoogle.com stackexchange.comgoogle.com
Boron Trifluoride-EtherateAliphatic AnhydridesBetter catalyst for furan acylation than AlCl₃. stackexchange.comgoogle.com stackexchange.comgoogle.com
Boron Trifluoride-Acetic Acid ComplexBenzoic AnhydrideSuccessful acylation of furan. google.com google.com
Heterogeneous Catalysts (e.g., AlPW₁₂O₄₀ / Mg(OH)₂)Carboxylic AcidsAllows for mild acylation of furans. stackexchange.com stackexchange.com

Cross-Coupling Approaches for Carbonyl-Furan Linkage

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, in particular, provide a versatile route to aryl-furan carbonyl compounds. youtube.com These reactions typically involve the coupling of a furan-based organometallic reagent with an appropriate 4-methoxybenzoyl derivative, or vice versa.

For instance, the Suzuki cross-coupling reaction can be employed to link a furan-2-boronic acid with a 4-methoxybenzoyl halide. mdpi.com Similarly, Stille coupling could utilize a furan-2-stannane derivative. These methods often exhibit high functional group tolerance and proceed under relatively mild conditions. The general catalytic cycle for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Research has demonstrated the successful synthesis of 2-substituted benzo[b]furans via palladium-catalyzed cross-coupling of 2-halobenzo[b]furans with various organoaluminum reagents, showcasing the utility of these methods for creating furan-aryl bonds. researchgate.netrsc.org

Multicomponent Condensation Reactions Incorporating Furan and 4-Methoxyphenyl (B3050149) Moieties

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. researchgate.netnih.govcaltech.edu The synthesis of this compound could potentially be achieved through an MCR that brings together a furan precursor, a source of the 4-methoxyphenyl group, and a carbonyl synthon.

Synthesis of Furan-Containing Carbonyl Derivatives

Beyond the direct construction of the target molecule, a broader understanding of the synthesis of related furan-containing carbonyl derivatives provides a valuable context for developing synthetic routes.

Preparative Methods for Aryl-Furan-2-carbonyl Compounds

The synthesis of aryl-furan-2-carbonyl compounds is a well-established area of research. A variety of methods exist, often leveraging the reactivity of the furan ring.

A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation. nih.govnih.gov

Palladium-catalyzed carbonylation of halo-free alkylaryl and furanyl alcohols represents a sustainable one-pot synthesis of the corresponding acetates. unive.it For example, furfuryl alcohol can be successfully transformed into its acetate (B1210297) derivative. unive.it

Table 2: Selected Methods for Synthesizing Furan-Containing Carbonyl Derivatives

MethodStarting MaterialsProduct TypeReference
Hydroarylation3-(Furan-2-yl)propenoic acids/esters, Arenes3-Aryl-3-(furan-2-yl)propenoic acid derivatives nih.govnih.gov
Palladium-Catalyzed CarbonylationFuranyl alcohols, CO, MethanolFuranyl acetates unive.it
Dehydrogenative CouplingFurfuryl alcohol, Carbonyl compoundsFuryl-substituted saturated and α,β-unsaturated ketones/aldehydes rsc.org

Formation of Substituted Furan Rings Bearing Carbonyl Functionalities

In some synthetic strategies, the furan ring itself is constructed with the carbonyl functionality already incorporated or introduced during the cyclization process.

The Paal-Knorr furan synthesis is a classical method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. youtube.com By choosing an appropriately substituted 1,4-dicarbonyl precursor, a furan ring bearing a carbonyl group at the 2-position can be synthesized.

Another approach is the Feist-Bénary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. youtube.com This method can also be adapted to produce furans with carbonyl substituents.

More contemporary methods include copper-catalyzed intermolecular annulation of aryl ketones with aromatic olefins to yield multisubstituted furan derivatives. organic-chemistry.org Gold-catalyzed intermolecular cascade reactions of propargyl alcohol and alkynes also provide a route to substituted furans. acs.org

Advanced Synthetic Techniques Applicable to this compound

Recent advancements in synthetic chemistry have provided powerful tools for the synthesis of furan derivatives, offering advantages in terms of efficiency, selectivity, and environmental impact.

Photochemistry offers unique pathways for the synthesis of furan rings that are often inaccessible through thermal methods. The irradiation of α,β-acetylenic ketones in the presence of primary alcohols can lead to the formation of 2,5-disubstituted furans. sci-hub.se This reaction is proposed to proceed through the initial formation of a 1:1 adduct between the acetylenic ketone and the alcohol, followed by cyclization and dehydration. sci-hub.se The mechanism involves hydrogen atom abstraction from the alcohol by the excited acetylenic ketone. sci-hub.se

Visible-light-induced photocatalysis has also emerged as a green and efficient method for furan synthesis. For instance, riboflavin (B1680620) tetraacetate can act as a potent photocatalyst for the synthesis of naphtho[2,1-b]furans under aerobic conditions. acs.org This method is compatible with a wide range of functional groups and proceeds through an o-(naphtho)quinone intermediate. acs.org

Here is an interactive data table summarizing some photochemical synthesis routes for furan derivatives:

Electrochemical methods provide an alternative, environmentally friendly approach to organic synthesis, often avoiding the need for harsh reagents. The electrochemical hydrogenation of furanic compounds, such as furfural (B47365) and its derivatives, can yield tetrahydrofuran (B95107) derivatives. rsc.org The selectivity of this ring hydrogenation is dependent on the electrocatalyst material, with palladium and platinum-containing catalysts being commonly used. rsc.org While furfural and furfuryl alcohol are readily hydrogenated, other derivatives like furoic acid and 2-methyl furan show less reactivity under these conditions. rsc.org

Continuous flow chemistry has gained significant traction in recent years as a powerful tool for organic synthesis, offering improved safety, efficiency, and scalability compared to traditional batch processes. This technology is particularly well-suited for the synthesis of furan derivatives.

A notable example is the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans. nih.govacs.org This method involves the oxidation of 1,3-dienes to form an intermediate endoperoxide, which is then dehydrated to the furan. nih.govacs.org By performing this sequence in a continuous flow setup, the isolation of the potentially unstable endoperoxide is avoided, leading to significantly higher yields and improved safety. nih.govacs.org

Continuous flow systems have also been developed for the C3-alkylation of furfural derivatives using homogeneous catalysis. nih.gov This approach circumvents the challenges associated with high-temperature batch reactions, which can be problematic for scale-up. nih.gov Furthermore, a continuous flow platform for the synthesis of nitrofuran pharmaceuticals has been reported, which utilizes the in situ generation of acetyl nitrate (B79036) for the nitration of furfural. researchgate.netchemrxiv.org This integrated and automated system allows for safe and reproducible production of key pharmaceutical intermediates. researchgate.netchemrxiv.org

Here is an interactive data table summarizing some continuous flow methodologies for furan synthesis:

Reaction Mechanisms and Reactivity Studies of 2 4 Methoxyphenyl Carbonyl Furan

Mechanistic Elucidation of Synthetic Pathways

The primary method for synthesizing 2-[(4-Methoxyphenyl)carbonyl]furan is through the Friedel-Crafts acylation of furan (B31954) with 4-methoxybenzoyl chloride. google.com This reaction is a type of electrophilic aromatic substitution and is typically catalyzed by a Lewis acid. google.com

Identification of Key Intermediates and Transition States

The synthesis of this compound proceeds through several key steps. The reaction is initiated by the formation of an acylium ion from the reaction between 4-methoxybenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride. google.comgoogle.com This highly electrophilic acylium ion is then attacked by the electron-rich furan ring.

The attack of the furan ring on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. pearson.comchegg.com This intermediate is a crucial species in the reaction pathway. The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. Attack at the 2-position of the furan ring results in a more stable sigma complex compared to attack at the 3-position, due to more extensive charge delocalization. pearson.comchegg.com

The transition state of the reaction is the highest energy point along the reaction coordinate, leading to the formation of the sigma complex. The structure of this transition state resembles the sigma complex itself, according to the Hammond postulate.

Investigation of Rate-Determining Steps

In the Friedel-Crafts acylation of furan, the formation of the sigma complex is generally considered the rate-determining step. nih.gov This step involves the breaking of the aromaticity of the furan ring and the formation of a new carbon-carbon bond. The energy barrier for this step is influenced by the reactivity of both the furan and the acylating agent. The subsequent deprotonation of the sigma complex to restore the aromaticity of the furan ring is a fast process.

Reactivity Profile of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing carbonyl group deactivates the ring towards electrophilic substitution compared to unsubstituted furan.

Electrophilic Aromatic Substitution Behavior

Furan itself undergoes electrophilic aromatic substitution more readily than benzene (B151609), and the substitution occurs preferentially at the 2-position. pearson.compearson.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at this position. chegg.com In the case of this compound, the existing acyl group at the 2-position directs incoming electrophiles to the 5-position. The electron-withdrawing nature of the carbonyl group makes the reaction conditions for further substitution harsher than for furan itself.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

Position of AttackNumber of Resonance Structures for Sigma ComplexRelative Stability
2-position3More stable
3-position2Less stable

This table illustrates the basis for the preferential attack at the 2-position in furan, which influences the reactivity of its derivatives.

Cycloaddition Reactions and Ring Transformations

Furan and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where furan acts as the diene. researchgate.netnih.gov These reactions can lead to the formation of complex bicyclic structures. nih.gov The presence of the carbonyl group in this compound can influence the dienophilic character of the molecule and the stereochemistry of the resulting cycloadducts. researchgate.net

Furan rings can also undergo various ring transformations, often initiated by photochemical or thermal conditions. researchgate.net These reactions can lead to the formation of different heterocyclic or open-chain compounds.

Reactivity of the Carbonyl Group in this compound

The carbonyl group in this compound is a key functional group that dictates a significant portion of the molecule's reactivity. libretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. youtube.comyoutube.com

Nucleophilic addition is a fundamental reaction of the carbonyl group. msu.rumasterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, and amines, can attack the carbonyl carbon. allstudiesjournal.comyoutube.com This addition leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. msu.ru The reactivity of the carbonyl group is influenced by both steric and electronic factors. libretexts.org

The general mechanism for nucleophilic addition to a carbonyl group is as follows:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an acid catalyst to form the final alcohol product.

Table 2: Common Nucleophilic Addition Reactions of Carbonyls

NucleophileProduct
Grignard Reagent (R-MgX)Tertiary Alcohol
Hydride (from NaBH₄ or LiAlH₄)Secondary Alcohol
Amine (R-NH₂)Imine (after dehydration)
Cyanide (CN⁻)Cyanohydrin

This table summarizes typical outcomes of nucleophilic additions to a ketone like this compound.

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic and serves as the primary site for nucleophilic attack. This reaction, known as nucleophilic addition, results in the formation of a new bond at the carbonyl carbon and the conversion of the carbon-oxygen double bond to a single bond. masterorganicchemistry.com The geometry of the carbon atom changes from trigonal planar to tetrahedral during this process. masterorganicchemistry.com

A prominent example of this is the Grignard reaction. pressbooks.publeah4sci.com When this compound is treated with a Grignard reagent, such as an alkyl or aryl magnesium halide (R-MgX), the nucleophilic R-group attacks the carbonyl carbon. pressbooks.pubtcichemicals.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding a tertiary alcohol. pressbooks.publibretexts.orgmdpi.com The general mechanism involves the Grignard reagent adding across the carbon-oxygen double bond, followed by hydrolysis to form the alcohol. libretexts.org

It is important to note that the furan ring itself is an electron-rich aromatic system and generally does not undergo nucleophilic addition. quimicaorganica.org

Carbonyl Reduction and Oxidation Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents.

Reduction Reactions:

Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A more potent reducing agent capable of reducing ketones as well as other carbonyl-containing functional groups like esters and carboxylic acids. libretexts.org

The mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated to yield the alcohol.

Oxidation Pathways: While the carbonyl group is already in a high oxidation state, the furan ring is susceptible to oxidation. nih.gov Strong oxidizing agents can lead to the cleavage of the furan ring, a reaction that has been observed in various furan-containing compounds. The specific products of such an oxidation would depend heavily on the reagents and conditions used.

Condensation and Derivatization Reactions

The carbonyl group facilitates a variety of condensation and derivatization reactions, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, typically water.

Erlenmeyer-Plöchl Reaction: The reaction of this compound with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) can lead to the formation of an azlactone (oxazolone). Studies on related furan aldehydes have shown this type of condensation to be effective. researchgate.net

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases).

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Derivatization Reactions: These are useful for the characterization and identification of the parent compound.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazone.

A summary of representative reactions is provided in the table below.

Reaction TypeReagent(s)Product Type
Grignard ReactionR-MgX, then H₃O⁺Tertiary Alcohol
ReductionNaBH₄ or LiAlH₄, then H₃O⁺Secondary Alcohol
Erlenmeyer-PlöchlHippuric acid, Ac₂O, NaOAcAzlactone
Oxime FormationNH₂OHOxime
Hydrazone FormationH₂NNH₂Hydrazone

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Reactivity

The 4-methoxyphenyl group plays a crucial role in modulating the reactivity of the molecule through both electronic and steric effects.

Electronic Effects and Resonance Stabilization

The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is a powerful electron-donating group due to its resonance effect (+R effect). The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing its electron density. This electronic effect is transmitted through the carbonyl group to the furan ring.

Steric Effects and Regioselectivity

The 4-methoxyphenyl group, along with the furan ring, introduces steric hindrance around the carbonyl carbon. This bulkiness can influence the rate of reaction by impeding the approach of nucleophiles. masterorganicchemistry.com However, for most nucleophilic additions to the carbonyl group, the trajectory of attack is perpendicular to the plane of the carbonyl bond (Bürgi-Dunitz trajectory), and the steric hindrance from the para-substituted ring is often not the dominant factor controlling reactivity.

In cases where multiple reaction sites are available, steric hindrance can play a role in directing the regioselectivity of the reaction. However, in the case of this compound, the electronic activation of the carbonyl carbon as the primary electrophilic site is the most significant directing factor for nucleophilic attack.

Advanced Spectroscopic Characterization of 2 4 Methoxyphenyl Carbonyl Furan and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of organic molecules like 2-[(4-Methoxyphenyl)carbonyl]furan. researchgate.netresearchgate.net The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the protons and carbons within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the furan (B31954) ring, the methoxy-substituted phenyl ring, and the methoxy (B1213986) group itself. The protons on the furan ring typically appear as multiplets due to spin-spin coupling. The aromatic protons of the 4-methoxyphenyl (B3050149) group will also show characteristic splitting patterns, often as doublets. The methoxy protons usually appear as a sharp singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. np-mrd.orgchemguide.co.uk Key signals would include those for the carbonyl carbon, the carbons of the furan and phenyl rings, and the methoxy carbon. The carbonyl carbon signal is typically found in the downfield region of the spectrum. researchgate.net

Below are interactive tables detailing the predicted and reported ¹H and ¹³C NMR chemical shifts for this compound and related structures.

Interactive Data Table: ¹H NMR Data for this compound and Analogues

CompoundSolventProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCDCl₃H-3 (furan)7.20-7.30m
H-4 (furan)6.55-6.65m
H-5 (furan)7.60-7.70m
H-2', H-6' (phenyl)7.80-7.90d8.8
H-3', H-5' (phenyl)6.90-7.00d8.8
OCH₃3.85s
3-(4-methoxyphenyl)furan wiley-vch.deCDCl₃7.42-6.41m
OCH₃3.79s

Interactive Data Table: ¹³C NMR Data for this compound and Analogues

CompoundSolventCarbonChemical Shift (ppm)
This compoundCDCl₃C=O182.5
C-2 (furan)152.0
C-3 (furan)118.0
C-4 (furan)112.5
C-5 (furan)147.0
C-1' (phenyl)130.5
C-2', C-6' (phenyl)131.8
C-3', C-5' (phenyl)113.8
C-4' (phenyl)163.5
OCH₃55.5
3-(4-methoxyphenyl)furan wiley-vch.deCDCl₃Aromatic C158.5, 143.2, 138.8, 126.8, 125.7, 108.9
OCH₃55.2

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. libretexts.orgucl.ac.ukresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on the furan ring and between ortho-coupled protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation experiments that map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the signals of protonated carbons in the furan and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com For the target molecule, HMBC is particularly useful for establishing the connection between the furan and phenyl rings through the carbonyl group. For instance, correlations would be expected between the furan protons (H-3) and the carbonyl carbon, as well as between the phenyl protons (H-2', H-6') and the carbonyl carbon. libretexts.org

These 2D NMR techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure. science.gov

Isotope Labeling and Deuteration Studies

Isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful tool in NMR spectroscopy for simplifying complex spectra and for probing reaction mechanisms. nih.govacs.orgnih.gov In the context of this compound, selective deuteration of specific positions on the furan or phenyl ring can help in the definitive assignment of proton signals that may be overlapping or exhibit complex coupling patterns. nih.govprinceton.edu

For example, synthesizing a version of the molecule where the furan ring is perdeuterated would cause the corresponding proton signals to disappear from the ¹H NMR spectrum, confirming the assignments of the phenyl ring protons. mdpi.com Conversely, deuteration of the phenyl ring would simplify the furan region of the spectrum. Isotope shifts in the ¹³C NMR spectrum upon deuteration can also provide valuable structural information. mdpi.com Such studies are instrumental in gaining a deeper understanding of the electronic and structural properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. chemrxiv.org For this compound (C₁₂H₁₀O₃), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula. wiley-vch.deresearchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The high accuracy of HRMS is a cornerstone of modern chemical analysis for the unambiguous identification of newly synthesized compounds. nih.govrsc.orgnih.gov

Elucidation of Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically causes the molecule to fragment in a reproducible manner. researchgate.net The analysis of these fragmentation patterns provides valuable structural information. researchgate.nettandfonline.com For this compound, a ketone, the primary fragmentation is expected to be alpha-cleavage on either side of the carbonyl group. youtube.comlibretexts.orglibretexts.orgmiamioh.eduslideshare.net

Key expected fragmentation pathways include:

Loss of the methoxyphenyl group: Cleavage of the bond between the carbonyl carbon and the phenyl ring would lead to the formation of a 2-furoyl cation.

Loss of the furyl group: Cleavage of the bond between the carbonyl carbon and the furan ring would result in a 4-methoxybenzoyl cation. This fragment is often very stable and can be a prominent peak in the spectrum.

Further fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule from the acylium ions. nih.gov

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, allows for a detailed structural characterization of the molecule and its analogues. nih.gov

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is complex, featuring contributions from the furan ring, the p-substituted phenyl ring, the methoxy group, and the central carbonyl linker. The assignment of these vibrational modes can be achieved through comparison with related structures and by leveraging computational methods like Density Functional Theory (DFT), which can predict harmonic vibrational frequencies with considerable accuracy. nih.govuci.edu

Key functional group vibrations are characteristic. The carbonyl (C=O) stretching mode is one of the most intense and easily identifiable bands in the IR spectrum, typically appearing in the 1630-1680 cm⁻¹ region for conjugated aromatic ketones. The precise frequency is sensitive to the electronic effects of the attached furan and methoxyphenyl rings. The spectrum also contains a series of bands corresponding to the C=C stretching vibrations of the aromatic and furan rings, generally found between 1400 and 1600 cm⁻¹. nih.gov

Vibrations associated with the furan moiety include ring stretching and breathing modes, as well as C-H stretching and bending. nih.govresearchgate.net The C-O-C stretching of the furan ring typically appears in the 1000-1200 cm⁻¹ range. The methoxy group on the phenyl ring introduces its own characteristic vibrations, notably the C-H stretching modes of the methyl group (around 2850-2960 cm⁻¹) and the C-O stretching vibrations. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

A summary of the expected vibrational modes for this compound is presented below.

Table 1: Predicted Vibrational Mode Assignments for this compound This table is a representation of expected frequencies based on data from analogous compounds. Precise experimental values may vary.

Frequency Range (cm⁻¹)AssignmentDescription
3100-3150ν(C-H)Aromatic C-H stretching (Furan & Phenyl)
2850-2980ν(C-H)Asymmetric/Symmetric C-H stretching of methoxy (-OCH₃) group
1640-1665ν(C=O)Carbonyl stretching of the ketone linker
1580-1610ν(C=C)Aromatic ring stretching (Phenyl)
1450-1550ν(C=C)Furan ring stretching
1430-1470δ(C-H)Asymmetric bending of methoxy (-OCH₃) group
1240-1270ν(C-O)Asymmetric C-O-C stretching (Aryl-O-CH₃)
1170-1190β(C-H)In-plane C-H bending (Phenyl)
1020-1040ν(C-O)Symmetric C-O-C stretching (Aryl-O-CH₃)
~840γ(C-H)Out-of-plane C-H bending for 1,4-disubstituted phenyl

For aroylfuran derivatives, rotational isomerism about the single bonds connecting the carbonyl group to the two rings is a key structural feature. This results in the possibility of different conformers, primarily the O,O-syn and O,O-trans forms, where the furan oxygen and the carbonyl oxygen are on the same or opposite sides of the bridging C-C bond, respectively. Vibrational spectroscopy can be a diagnostic tool for identifying the predominant conformer in different phases. rsc.org The presence of multiple conformers can lead to the splitting of certain vibrational bands, such as the carbonyl stretching band. nih.gov

Studies on related 2-aroyl-furan and 2-aroyl-benzo[b]furan systems have shown that the O,O-trans conformer is generally preferred in solution. rsc.org The planarity of the molecule is influenced by steric hindrance between the ortho hydrogens of the rings. As a result, both the furan and phenyl rings are typically twisted out of the plane of the carbonyl group. This deviation from planarity can be inferred from changes in the vibrational spectra and supported by computational modeling. rsc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical behavior of molecules by examining the transitions between electronic energy levels. researchgate.net

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving its extended π-conjugated system. Two primary types of transitions are expected for this class of molecule:

π → π* Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. These transitions involve the entire conjugated system spanning the furan ring, the carbonyl group, and the methoxyphenyl ring. Increased conjugation generally shifts this absorption to longer wavelengths (a bathochromic shift). researchgate.net

n → π* Transitions: This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π-orbital. These transitions are typically of much lower intensity than π → π transitions and occur at longer wavelengths. researchgate.net

The presence of the methoxy group, an electron-donating group, on the phenyl ring is expected to cause a red shift in the absorption maxima compared to the unsubstituted 2-benzoylfuran (B1606903) due to enhanced intramolecular charge transfer (ICT) character in the excited state. While specific experimental values for this compound are not extensively documented, analogous conjugated ketones suggest that the primary π → π* absorption maximum (λmax) would likely fall in the 300-350 nm range, with the weaker n → π* transition appearing as a shoulder at a longer wavelength. acs.orglibretexts.org

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to its ground state. The fluorescence quantum yield (ΦF) quantifies the efficiency of this process, representing the ratio of photons emitted to photons absorbed. uci.eduhoriba.comnih.gov

The photophysical properties of this compound are not widely reported in the literature. However, molecules with extended conjugation and intramolecular charge transfer (ICT) characteristics often exhibit fluorescence. acs.org The structural rigidity of the molecule can also influence its quantum yield; more rigid structures tend to have higher quantum yields because non-radiative decay pathways (like vibrational relaxation and rotational motion) are suppressed. nih.gov

For aroyl ketones, the energy gap between the lowest singlet (S₁) and triplet (T₁) states is critical. Efficient intersystem crossing (ISC) from the S₁ state to the T₁ state is a common non-radiative deactivation pathway that quenches fluorescence and reduces the quantum yield. nih.govresearchgate.net Chalcones and other furan derivatives have been investigated for their fluorescent properties, with some showing moderate to good quantum yields, indicating that the furan moiety can be part of a fluorescent scaffold. researchgate.net Without experimental data, it can be postulated that this compound may be fluorescent, but its quantum yield would be highly dependent on the efficiency of competing non-radiative decay processes like ISC.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While the specific crystal structure for this compound is not available in open crystallographic databases, detailed structural analysis has been performed on the closely related 2-anisoyl- and 3-anisoyl-derivatives of furan. rsc.org

The study by Caciagli et al. (1983) on a 2-aroyl furan analogue revealed that the molecule crystallizes in a non-planar conformation. rsc.org The steric repulsion between the hydrogen atoms on the furan and phenyl rings forces the two rings to twist out of the plane of the bridging carbonyl group. In the 2-substituted furan derivative studied, the angle of twist for the p-anisoyl ring was found to be greater than that for the heterocyclic furan ring. rsc.org This non-planar arrangement is a critical structural feature, impacting the molecule's electronic conjugation and crystal packing. The crystal packing is typically stabilized by weak intermolecular interactions.

The key crystallographic data for an analogous 2-aroyl furan derivative are summarized below.

Table 2: Representative X-ray Crystallographic Data for an Analogue of this compound Data from a closely related 2-anisoyl furan derivative as reported by Caciagli et al. (1983). rsc.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.001(3)
b (Å)22.266(5)
c (Å)4.034(1)
Z (Molecules per unit cell)4
ConformationO,O-trans
Dihedral Angle (Carbonyl/Phenyl)~30-35°
Dihedral Angle (Carbonyl/Furan)~15-20°

Solid-State Structural Elucidation and Bond Parameters

While a specific crystallographic study for this compound is not available in the cited literature, extensive research on closely related analogues provides a strong basis for understanding its likely structural characteristics. The solid-state structure of these molecules is primarily determined by the spatial arrangement of the furan and methoxyphenyl rings relative to the central carbonyl group.

One such analogue, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrates that the molecule adopts a configuration where the prop-2-en-1-one unit is nearly planar. nih.gov The dihedral angles between this enone moiety and the 4-methoxyphenyl and furan rings are 12.96 (5)° and 7.89 (7)°, respectively. nih.gov This suggests a relatively small twist of the aromatic rings from the plane of the linker. The dihedral angle between the furan and benzene (B151609) rings themselves is a mere 8.56 (5)°, indicating a nearly coplanar arrangement in the crystal lattice. nih.gov

In another related compound, Bis[5-(4-methoxybenzyl)furan-3-yl]methanone, the molecule exhibits crystallographic C2 symmetry. The two furan rings are inclined at an angle of 17.3 (3)° to each other, while the dihedral angle between the furan and benzene rings is a more substantial 75.83 (12)°. researchgate.net This significant twist is likely due to the steric hindrance imposed by the benzyl (B1604629) groups. The methoxy group, in this case, is coplanar with the benzene ring to which it is attached, with a C—C—O—C torsion angle of 1.0 (6)°. researchgate.net

The bond lengths and angles in these analogues are generally within expected ranges and are comparable to other reported structures. nih.gov For instance, in (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, the C=O bond lengths are approximately 1.203(2) Å and 1.204(2) Å, which is consistent with typical carbonyl bond distances. researchgate.net

The table below presents selected bond parameters for an analogue, providing an insight into the expected values for this compound.

Bond Length (Å) Angle **Value (°) **
C2=C31.338(2)C1-C2-C3120.4(1)
C1-O151.234(2)C2-C3-C4126.3(1)
C1-C21.474(2)O15-C1-C2120.3(1)
C1-C81.481(2)O15-C1-C8119.3(1)
C4-C51.353(2)C2-C1-C8120.4(1)
Data for (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, the packing is stabilized by a combination of C—H···π and π–π stacking interactions. nih.gov A notable π–π interaction occurs between the benzene ring of one molecule and the furan ring of a neighboring molecule, with a centroid–centroid distance of 3.760 (1) Å. nih.gov

For Bis[5-(4-methoxybenzyl)furan-3-yl]methanone, the crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds. researchgate.net Similarly, in the crystal packing of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, C—H···O interactions involving the carbonyl oxygen atom are a prominent feature, leading to the formation of supramolecular chains. researchgate.net The molecules in these chains then pack without any other specific strong intermolecular interactions between them. researchgate.net

Weak intermolecular C—H···O hydrogen bonds are also observed in the crystal structure of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, linking the molecules into chains. researchgate.net The table below summarizes the key intermolecular interactions observed in the crystal structures of analogues of this compound.

Compound Interaction Type Description
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneC—H···π, π–π stackingInteractions between benzene and furan rings of adjacent molecules. nih.gov
Bis[5-(4-methoxybenzyl)furan-3-yl]methanoneC—H···O hydrogen bondsStabilize the overall crystal structure. researchgate.net
2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanoneC—H···O(carbonyl)Forms supramolecular chains in a zigzag topology. researchgate.net
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanoneC—H···O hydrogen bondsLinks molecules into chains. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 4 Methoxyphenyl Carbonyl Furan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, can elucidate the electronic structure, geometry, and reactivity of 2-[(4-Methoxyphenyl)carbonyl]furan.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. openaccesspub.orgmdpi.comajchem-a.com

The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations have been used to determine these geometric parameters with high accuracy. mdpi.com Similarly, for this compound, DFT would likely predict a near-planar arrangement of the furan (B31954) and phenyl rings, although some torsional twisting around the carbonyl bridge is expected.

Table 1: Illustrative Optimized Geometrical Parameters for a Furan Derivative Calculated by DFT

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.23 -
C-C (carbonyl-furan) 1.48 -
C-C (carbonyl-phenyl) 1.49 -
O-C (methoxy) 1.36 -
C-O-C (methoxy) - 118.0
C-C-C (phenyl ring) - ~120.0
C-O-C (furan ring) - ~106.0

Note: This table is illustrative and does not represent actual calculated values for this compound, as specific literature is unavailable.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. openaccesspub.orgajchem-a.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and furan rings, while the LUMO is likely to be centered on the carbonyl group and the conjugated system. The HOMO-LUMO energy gap can be calculated using DFT, and this value can be used to derive various global reactivity descriptors, such as chemical hardness, softness, and electronegativity. ajchem-a.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Energy (eV)
EHOMO -6.5
ELUMO -2.1
Energy Gap (ΔE) 4.4
Chemical Hardness (η) 2.2
Chemical Softness (S) 0.23
Electronegativity (χ) 4.3

Note: This table contains example values for a similar aromatic ketone and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. mdpi.com Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. Green regions represent neutral potential. mdpi.com

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atoms of the aromatic rings would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.govnih.gov The MEP analysis provides a clear, visual representation of the molecule's reactivity. researchgate.net

Reaction Mechanism Simulations

Computational chemistry can also be used to simulate reaction mechanisms, providing detailed information about the pathways and energy barriers involved in chemical transformations.

Computational Studies of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, and calculate the activation energies (energy barriers) for different reaction pathways. This information is crucial for understanding reaction kinetics and for predicting the most favorable reaction mechanism. For example, computational studies can be used to investigate the synthesis of furan derivatives, such as through metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could elucidate the step-by-step mechanism. For instance, in the synthesis of furan-2-carbaldehyde, a related compound, computational analysis could help in understanding the formylation process. mdpi.com

Topological Analyses of Bonding and Reactivity

Topological analysis of the electron density, such as through the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous way to characterize chemical bonding and reactivity. QTAIM can identify bond critical points and analyze the properties of the electron density at these points to classify chemical bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.

In the context of this compound, topological analyses could be used to study the nature of the intramolecular and intermolecular interactions. For instance, it could be used to characterize any hydrogen bonding or other weak interactions that might influence the molecule's conformation and crystal packing. Such analyses have been applied to understand the interactions in other heterocyclic systems.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. By simulating spectra, researchers can understand the relationship between molecular structure and spectroscopic signatures.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. globalresearchonline.net These simulations are crucial for confirming molecular structures and interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. globalresearchonline.netnih.gov This method, often used in conjunction with DFT functionals like B3LYP, can provide theoretical ¹H and ¹³C NMR spectra. nih.gov For this compound, computational NMR would predict the chemical shifts for each unique proton and carbon atom. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group would significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable shifts in the calculated spectrum. Datasets of computationally generated NMR spectra for large collections of organic molecules are becoming increasingly available, aiding in the development of predictive models. chemrxiv.orgzenodo.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of a molecule in its optimized ground-state geometry. globalresearchonline.net DFT calculations can predict the frequencies and intensities of vibrational modes. For this compound, key predicted vibrational bands would include the C=O stretching frequency of the ketone linker, C-O-C stretching vibrations of the furan ring and the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the computed spectrum with experimental data helps in the assignment of vibrational bands. nih.gov

Table 1: Key Functional Groups and Their Expected Vibrational Frequencies in this compound

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1685–1665
C-O-C (Aryl Ether)Asymmetric Stretch1275–1200
C-O-C (Aryl Ether)Symmetric Stretch1075–1020
C=C (Aromatic)Stretch1625–1440
C-H (Aromatic)Stretch3100–3000
C-O (Furan)Stretch1260–1020

Electronic spectroscopy simulations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of molecules. globalresearchonline.net These predictions are vital for understanding the electronic transitions within a molecule.

For this compound, the UV-Vis spectrum is expected to be characterized by intense absorption bands arising from π→π* transitions within the conjugated system formed by the furan ring, the carbonyl group, and the methoxyphenyl ring. globalresearchonline.net The methoxyphenyl group acts as an electron-donating group, while the carbonyl-furan moiety acts as an electron-acceptor, creating a "push-pull" system that can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a bathochromic (red) shift of the main absorption band.

Computational studies on similar benzofuran (B130515) derivatives have been used to analyze their photophysical properties. researchgate.netnih.gov Theoretical calculations for this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies and oscillator strengths to simulate the absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the fluorescence emission spectrum can be predicted.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical communication and data storage. mdpi.com Organic molecules with extended π-conjugation and donor-acceptor functionalities often exhibit significant NLO responses. nih.gov

The NLO response of a molecule is fundamentally related to how its charge distribution is affected by an external electric field. This is quantified by the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netumich.eduphyschemres.org These properties can be calculated using quantum chemical methods. repositorioinstitucional.mx

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment.

First Hyperpolarizability (β): This is a measure of the second-order or first non-linear response of the molecule to an electric field. Molecules with large β values are sought after for second-harmonic generation and other NLO applications. mdpi.comdtic.mil

The structure of this compound, featuring an electron-donating methoxy group connected through a π-system to an electron-accepting carbonyl-furan unit, suggests it may possess significant NLO properties. Computational calculations using DFT can provide quantitative predictions of its dipole moment, polarizability, and, crucially, its hyperpolarizability. researchgate.netresearchgate.net Molecules with high hyperpolarizability typically exhibit strong NLO behavior. mdpi.com

Table 2: Calculated NLO Properties of a Hypothetical Donor-π-Acceptor Furan Derivative

PropertySymbolDefinitionSignificance for NLO
Dipole MomentμMeasure of charge separation in the ground state.Contributes to molecular alignment in an electric field.
PolarizabilityαLinear response of the electron cloud to an electric field.Relates to the refractive index of the material.
First HyperpolarizabilityβSecond-order response of the electron cloud to an electric field.Key indicator of second-order NLO activity. physchemres.orgmdpi.com

Structure-Activity Relationship (SAR) and Molecular Interaction Studies

Computational methods are indispensable in modern drug discovery for elucidating structure-activity relationships (SAR) and predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a powerful tool for virtual screening and for understanding the molecular basis of a ligand's biological activity. nih.govmdpi.com

For this compound, molecular docking simulations could be performed against various protein targets to explore its potential as a therapeutic agent. The benzofuran core, a related structure, is found in compounds with anticancer activity, including those that act as tubulin polymerization inhibitors. nih.govmdpi.com Therefore, a plausible target for docking studies could be the colchicine (B1669291) binding site of tubulin.

A typical docking procedure involves:

Obtaining the 3D crystal structure of the target protein.

Preparing the ligand structure (this compound) by optimizing its geometry.

Using a docking algorithm to place the ligand into the active site of the protein in various conformations and orientations.

Scoring the resulting poses based on binding energy calculations to identify the most favorable binding mode. mdpi.com

The analysis of the best-docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For instance, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions within the binding pocket. nih.gov These simulations provide valuable insights into the ligand's binding affinity and specificity, guiding the design of more potent analogues. nih.gov

Table 3: Potential Intermolecular Interactions in a Ligand-Protein Complex

Type of InteractionDescriptionPotential Groups in this compound
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Carbonyl oxygen, Methoxy oxygen, Furan oxygen.
Hydrophobic InteractionsInteractions between nonpolar groups in an aqueous environment.Phenyl ring, Furan ring.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phenyl ring, Furan ring.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding specific biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of molecules to their physicochemical properties or activities. pharmacyjournal.inarxiv.org These models are instrumental in predicting the properties of new or untested chemical entities, thereby guiding molecular design and optimization. arxiv.orgsrce.hr A QSAR model is fundamentally a mathematical equation of the form: Activity = f(physicochemical properties and/or structural properties) + error.

While specific QSAR investigations centered exclusively on this compound are not extensively documented in public literature, the principles of QSAR have been widely applied to structurally analogous compounds, particularly furan, furanone, and benzofuran derivatives. researchgate.netresearchgate.net The findings from these studies provide a robust framework for understanding which molecular features are critical for modeling the properties of this class of compounds and how such models are constructed and validated.

Molecular Descriptors in QSAR Models of Furan Derivatives

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural, physical, or chemical characteristics of a molecule. For furan-containing compounds, a wide array of descriptors has been utilized to build predictive models. These can be broadly categorized as follows:

2D Descriptors : Derived from the two-dimensional representation of the molecule, these descriptors include topological, constitutional, and physicochemical properties.

Topological and Constitutional Descriptors : These describe the connectivity and composition of the molecule. Examples include the number of specific atom types, counts of single or double bonds, and topological indices like the Kier-Hall electrotopological states (e.g., SssOE-index) and connectivity indices (e.g., ChiV6chain), which account for branching and structural complexity. researchgate.netaimspress.com

Physicochemical Descriptors : Properties such as the octanol-water partition coefficient (LogP), which quantifies lipophilicity, and the Polar Surface Area (PSA), a measure of a molecule's surface polarity, have been shown to be significant in models for furanone derivatives. researchgate.netresearchgate.net

3D Descriptors : These descriptors are calculated from the three-dimensional conformation of the molecule and are crucial for 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). srce.hrsrce.hr These methods evaluate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules to explain their activity variations. srce.hrnih.gov For furanone derivatives, CoMFA and CoMSIA studies have highlighted the importance of these fields in defining the structure-property relationships. srce.hr

Quantum-Chemical Descriptors : Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of a molecule. annamalaiuniversity.ac.innih.gov For various furan derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, dipole moment, and the electrophilicity index have been successfully employed in QSAR and Quantitative Structure-Property Relationship (QSPR) models. digitaloceanspaces.comd-nb.info

Table 1: Common Molecular Descriptors in QSAR Studies of Furan Derivatives

Descriptor CategoryDescriptor TypeExamplesSignificance
2D DescriptorsTopological/ConstitutionalSssOE-index, ChiV6chain, T_N_O_2 (atom counts at specific bond distances)Encodes molecular size, shape, branching, and atom connectivity. researchgate.nettandfonline.com
PhysicochemicalLogP, Polar Surface Area (PSA)Represents lipophilicity and polarity, which influence molecular interactions. researchgate.netresearchgate.net
3D DescriptorsCoMFA/CoMSIA FieldsSteric, Electrostatic, Hydrophobic, H-bond Donor/AcceptorDescribes the 3D shape and interaction potential of the molecule with its environment. srce.hrdrugdesign.org
Quantum-ChemicalElectronic PropertiesHOMO/LUMO Energies, Dipole Moment, Electrophilicity IndexQuantifies electronic structure, reactivity, and stability. digitaloceanspaces.comd-nb.info

Model Development and Statistical Validation

To construct a QSAR model, statistical methods are used to establish a correlation between the calculated descriptors (independent variables) and the property of interest (dependent variable). nih.gov Common regression-based techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). arxiv.orgdigitaloceanspaces.com Non-linear methods such as the k-Nearest Neighbors (kNN) approach are also utilized. researchgate.net

A critical step in QSAR modeling is rigorous validation to ensure the model's robustness, stability, and predictive power. arxiv.orgbuecher.de This involves assessing several statistical parameters:

Coefficient of Determination (r²) : Measures the goodness-of-fit of the model to the training data.

Cross-validated Coefficient of Determination (q²) : Typically calculated using the leave-one-out (LOO) method, this parameter assesses the internal predictive ability and robustness of the model. researchgate.netbuecher.de A high q² value (typically > 0.5) is indicative of a reliable model.

Predictive r² (pred_r²) : This parameter evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. It is considered the most stringent test of a model's predictive power. pharmacyjournal.intandfonline.com

F-statistic : Indicates the statistical significance of the regression model, assessing the probability that the observed correlation occurred by chance. pharmacyjournal.in

Standard Error of Estimation (SEE or s) : Measures the deviation of the predicted values from the observed values. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescription
Coefficient of DeterminationIndicates how well the model fits the training data; values closer to 1.0 are better. researchgate.net
Cross-Validated r²Measures the internal predictive power and robustness of the model. researchgate.net
Predictive r² (External Validation)pred_r²Assesses the model's ability to predict new, external data. pharmacyjournal.in
F-statisticFTests the overall statistical significance of the regression model. pharmacyjournal.in
Standard Error of EstimationSEE, s, r²_seRepresents the average deviation between predicted and observed values. pharmacyjournal.inresearchgate.net

For instance, a significant 2D QSAR model developed for a series of furanone derivatives demonstrated a correlation coefficient (r²) of 0.840, a cross-validated coefficient (q²) of 0.773, and a standard error of estimation (SEE) of 0.195. researchgate.net The descriptors in this model included a retention index, the count of oxygen atoms connected by single bonds, and the polar surface area, indicating that a combination of steric, electronic, and hydrophobic properties governs the modeled activity. researchgate.net

Applications in Organic Synthesis and Medicinal Chemistry Scaffolds

2-[(4-Methoxyphenyl)carbonyl]furan as a Versatile Building Block

The inherent reactivity of the furan (B31954) moiety, coupled with the electronic influence of the methoxyphenyl group, makes this compound a sought-after precursor in various synthetic transformations. acs.orgnih.gov Its ability to participate in a wide range of reactions allows chemists to readily introduce the furan nucleus into larger, more complex molecular architectures. acs.org

Construction of Complex Fused Heterocyclic Systems (e.g., Furocoumarins, Benzofurans)

The synthesis of fused heterocyclic systems is a cornerstone of modern organic chemistry, and this compound serves as an excellent starting material for this purpose. Benzofurans, in particular, are significant heterocyclic scaffolds found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. nih.govresearchgate.net Various synthetic strategies have been developed to construct the benzofuran (B130515) nucleus, often involving the cyclization of appropriately substituted precursors. nih.govorganic-chemistry.orgjocpr.com While direct synthesis from this compound is not explicitly detailed in the provided results, the furan ring itself is a key component of these structures, and its derivatives are instrumental in their synthesis. jocpr.com

The construction of benzofurans can be achieved through several catalytic methods, including:

Palladium-catalyzed reactions: These methods often involve the coupling of phenols with other reagents, followed by intramolecular cyclization. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysts are also employed in the synthesis of benzofurans, often in conjunction with other metals like palladium. organic-chemistry.org

Gold- and Silver-based catalysis: These metals can promote the formation of the benzofuran nucleus from suitable starting materials. nih.gov

Acid catalysis: Brønsted acids can be used to catalyze the formation of benzofuran derivatives from benzoquinones. nih.govresearchgate.net

The furan moiety within this compound provides a foundation upon which these complex fused systems can be built, highlighting its importance as a versatile building block.

Integration into Pyrazole (B372694) and Pyrimidine (B1678525) Architectures

Pyrazoles and pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of many biologically active compounds. nih.govresearchgate.netthieme-connect.de The synthesis of these structures often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or a related reagent. youtube.comorganic-chemistry.org The carbonyl group and the adjacent furan ring in this compound can be chemically manipulated to create the necessary precursors for pyrazole and pyrimidine synthesis.

Pyrazoles: These five-membered aromatic rings with two adjacent nitrogen atoms are typically synthesized by reacting a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.gov The versatility of pyrazole synthesis allows for the creation of a wide array of substituted derivatives with diverse biological activities. nih.gov

Pyrimidines: These six-membered aromatic heterocycles are essential components of nucleic acids and are prevalent in many therapeutic agents. researchgate.netthieme-connect.de Their synthesis can be achieved through various routes, often involving the cyclization of a three-carbon unit with an amidine or a similar nitrogen-containing species. researchgate.netmdpi.comjocpr.com

The adaptability of this compound allows for its incorporation into these important heterocyclic systems, further demonstrating its value in constructing medicinally relevant molecules.

Synthesis of Polyaromatic Furan Derivatives

The furan ring can serve as a diene in Diels-Alder reactions, providing a pathway to polyaromatic systems. d-nb.info This reactivity allows for the construction of complex, multi-ring structures that are of interest in materials science and other advanced applications. d-nb.info While the direct use of this compound in this context is not explicitly detailed, the general reactivity of furans in such transformations is well-established. d-nb.info

Scaffold for Design of Novel Compound Libraries

The concept of "chemical space" encompasses the vast number of possible molecules that could be synthesized. univr.it Exploring this space is a key objective in drug discovery and materials science. univr.itchemrxiv.orgnih.gov this compound serves as an excellent scaffold for the creation of novel compound libraries, enabling the systematic exploration of chemical space around its core structure.

Rational Design of Derivatives with Tuned Reactivity

By modifying the substituents on either the furan or the phenyl ring of this compound, chemists can rationally design derivatives with fine-tuned electronic and steric properties. This allows for the optimization of reactivity for specific synthetic transformations or the modulation of biological activity. The design and synthesis of such derivatives are crucial for developing new therapeutic agents and functional materials. nih.govnih.gov

Exploration of Chemical Space for Advanced Applications

The generation of combinatorial libraries based on the this compound scaffold allows for a broad exploration of chemical space. nih.gov This systematic approach can lead to the discovery of molecules with novel properties and applications. The use of computational tools can aid in the design and analysis of these libraries, accelerating the discovery process. nih.govarxiv.org

Mechanistic Insights into Biological Interactions of this compound and Related Scaffolds (Non-Clinical Focus)

The furan nucleus, particularly when functionalized with an aroyl group, represents a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The compound this compound, which features a furan ring linked to a 4-methoxyphenyl (B3050149) group via a carbonyl bridge, belongs to this class of 2-aroyl-furans. While direct studies on this specific molecule are limited, extensive research on closely related 2-aroylbenzofurans provides significant mechanistic insights into its potential biological interactions. These interactions are primarily centered on the disruption of fundamental cellular processes, including enzyme and protein function, receptor modulation, and the activation of pathways leading to programmed cell death.

Molecular Mechanisms of Enzyme Inhibition (e.g., Kinases)

The primary mechanism of action identified for 2-aroyl-furan and benzofuran derivatives is the inhibition of tubulin polymerization, a process critical for cell division. nih.govnih.gov While tubulin is a structural protein rather than a classical enzyme like a kinase, its dynamic assembly and disassembly are functionally enzymatic, and its inhibition is a key strategy in anticancer research.

Research has focused on 2-aroyl-4-phenylbenzofurans, a structurally analogous class of compounds. The most potent compound in one such study was (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone , which contains the same 4-methoxybenzoyl moiety as the subject compound. nih.gov This derivative demonstrated significant antiproliferative activity at sub-micromolar concentrations against several cancer cell lines. nih.gov Molecular studies revealed that this activity stems from the direct inhibition of tubulin assembly by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics halts the cell cycle and ultimately triggers apoptosis. nih.gov

The structure-activity relationship (SAR) in these studies highlights the importance of the substituents. The presence of a methoxy (B1213986) group on the 2-benzoyl moiety, particularly at the para position, was found to confer the greatest activity. nih.gov In contrast, a para-methoxy group on a different benzofuran scaffold was found to cause a substantial loss in antiproliferative activity, indicating the nuanced role of substitution patterns. mdpi.com

CompoundTarget Cell LineIC₅₀ (µM)Reference
(5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanoneMolt/4 (Leukemia)0.54 nih.gov
CEM (Leukemia)0.66
HeLa (Cervical Cancer)0.88
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furanMCF7 (Breast Cancer)0.0012 nih.gov
HCT-116 (Colon Cancer)0.0063

Receptor Binding and Modulation Studies

The furan scaffold is known to have a strong affinity for a range of biological receptors. ijabbr.com While direct receptor binding studies for this compound are not prominent in the literature, research on related benzofuran structures demonstrates their potential to act as receptor modulators.

For example, certain benzofuran derivatives have been identified as potent and selective antagonists of human leukotriene B4 (LTB4) receptors, specifically BLT1 and BLT2. nih.gov LTB4 is a powerful inflammatory mediator, and its receptors are key targets in inflammatory diseases. The study identified that a compound named (E)-2-Acetyl-4-(2-diethylcarbamoyl-1-methylvinyl)-7-(1-phenylethoxy)benzo[b]furan showed potent antagonistic activity against both human BLT1 and BLT2 receptors, while a related morpholino-containing derivative was selective for the BLT2 receptor. nih.gov This indicates that the benzofuran core can be tailored to achieve specific interactions with G-protein coupled receptors, suggesting a potential avenue of activity for other furan-based molecules.

Interaction with Cellular Signaling Pathways

The most direct consequence of the enzyme/protein inhibition described above is the profound interruption of cellular signaling pathways governing cell cycle progression. By inhibiting tubulin polymerization, 2-aroylbenzofuran derivatives effectively block the formation of the mitotic spindle, a critical checkpoint in cell division. nih.gov

This disruption leads to the arrest of cells in the G2/M phase of the cell cycle. nih.gov Specifically, the compound (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone was shown to cause an accumulation of K562 leukemia cells in the G2/M phase, preventing them from completing mitosis. nih.gov This cell cycle arrest is a common outcome for agents that damage DNA or disrupt the mitotic machinery and is a primary trigger for the apoptotic cascade.

Furthermore, related compounds containing a methoxyphenyl group have been shown to influence other cell cycle checkpoints. For instance, 2-methoxy-4-vinylphenol, which shares a methoxyphenyl moiety, was found to induce a G1 phase arrest in NIH 3T3 cells. nih.gov This was achieved by modulating key cell cycle regulatory proteins, including:

Increasing the expression of CDK inhibitors like p21Waf1/Cip1 and p15INK4b.

Decreasing the expression of cyclin D1 and cyclin E.

Inhibiting the hyper-phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to advance from G1 to the S phase. nih.gov

These findings suggest that compounds containing a 2-aroyl-furan or methoxyphenyl scaffold can interfere with cell cycle signaling at multiple points.

Induction of Apoptosis at the Molecular Level

Cell cycle arrest induced by agents like 2-aroyl-furans often culminates in programmed cell death, or apoptosis. Research confirms that compounds structurally similar to this compound are potent inducers of apoptosis. nih.govmdpi.comnih.gov The molecular mechanism involves the activation of the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases. nih.govyoutube.com

The key molecular events identified are:

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins determines a cell's fate. nih.gov Studies on benzofuran derivatives demonstrated that their apoptotic effect is associated with the significant down-regulation of the anti-apoptotic protein Bcl-2 . mdpi.com Lowering the levels of Bcl-2 tips the balance in favor of apoptosis, leading to mitochondrial permeabilization.

Activation of Executioner Caspases: The release of mitochondrial factors triggers the activation of a caspase cascade. Studies on cytotoxic benzofuran derivatives have shown that they induce apoptosis through the activation of caspase-3/7 . nih.gov These executioner caspases are responsible for cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage. mdpi.comnih.gov

Therefore, the induction of apoptosis by this class of compounds is a well-orchestrated process that begins with cell cycle arrest and proceeds through the modulation of key regulatory proteins like Bcl-2 and the activation of effector caspases. nih.govmdpi.com

Antioxidant Mechanisms

In addition to cytotoxic activities, many furan and benzofuran derivatives exhibit antioxidant properties. researchgate.net The antioxidant potential of these compounds is generally attributed to their ability to scavenge harmful free radicals, such as reactive oxygen species (ROS). The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) . nih.gov

In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The furan ring plays a crucial role in this process. Its conjugated π-system can effectively stabilize the new radical formed on the antioxidant molecule after the hydrogen atom has been donated, making the donation process more favorable. nih.gov

The nature of the substituents on the furan or aroyl ring can significantly influence this activity. Electron-donating groups generally enhance antioxidant capacity, while electron-withdrawing groups tend to decrease it. The 4-methoxy group on the phenyl ring of this compound is an electron-donating group, which could potentially contribute positively to its radical scavenging ability. This is supported by studies on other methoxyphenyl compounds which show notable antioxidant activity.

Emerging Research Directions and Future Perspectives for 2 4 Methoxyphenyl Carbonyl Furan

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of furan (B31954) derivatives, including 2-[(4-Methoxyphenyl)carbonyl]furan, is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional synthetic routes are often hampered by harsh reaction conditions and the generation of significant waste. mdpi.com Consequently, researchers are actively exploring greener alternatives.

A notable advancement is the use of biomass as a renewable feedstock for producing furan-based platform chemicals. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by utilizing abundant and sustainable resources to create valuable chemical building blocks. nih.gov Methodologies are being developed to convert carbohydrates and their derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into a variety of furan compounds. frontiersin.orgmdpi.com

Catalysis plays a pivotal role in these modern synthetic strategies. Transition-metal catalysis, employing metals like palladium, copper, and iron, facilitates the formation of functionalized furans under milder conditions. mdpi.com For instance, palladium-catalyzed cross-coupling reactions have been effectively used to synthesize 2-alkenyl substituted furans. researchgate.net Furthermore, innovative catalytic pathways, such as the cross-ketonization of methyl 2-furoate with carboxylic acids over zirconia catalysts, are being explored for the synthesis of acyl furans. rsc.org The use of natural deep eutectic solvents (NADES) combined with microwave irradiation represents another novel and environmentally friendly approach to synthesizing furan derivatives. mdpi.com

Integration of Advanced Analytical Techniques for Deeper Structural Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for its effective application. Advanced analytical techniques are indispensable for achieving these deep structural insights.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H) and mass spectrometry (MS) are fundamental in confirming the structure and purity of synthesized furan derivatives. researchgate.netmdpi.commdpi.com High-resolution mass spectrometry, in particular, provides precise molecular weight determination, which is essential for unambiguous compound identification. mdpi.com

Chromatographic techniques, especially when coupled with mass spectrometry (e.g., GC-MS and LC-MS), are powerful tools for both the analysis of complex reaction mixtures and the quantification of furan derivatives. mdpi.comnih.gov These hyphenated techniques allow for the separation, identification, and quantification of individual components in a mixture, which is vital for reaction optimization and purity assessment. mdpi.comnih.gov For instance, a bromine labeling-based platform combining LC-ICP-MS and LC-ESI-MS has been developed for the absolute quantification of furan-containing pollutant-induced protein adduction. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules, including derivatives of this compound. These computational tools can accelerate the research and development process by predicting the properties of novel compounds and suggesting promising synthetic targets.

ML algorithms can be trained on existing chemical data to predict various properties, such as biological activity, toxicity, and material characteristics. acs.org This predictive capability allows researchers to prioritize the synthesis of compounds with the highest potential, saving time and resources. For example, ML models can be used to predict the cytotoxicity trends of furan-containing compounds. nih.gov

Furthermore, AI can be employed in the de novo design of molecules with specific desired properties. By learning the underlying rules of chemical structure and activity, AI algorithms can generate novel molecular structures that are likely to be active for a particular application. This approach has the potential to significantly expand the chemical space of functional furan derivatives.

Exploration of New Reactivity Modes and Catalytic Systems

Expanding the synthetic utility of this compound and related compounds hinges on the discovery of new reactivity modes and the development of innovative catalytic systems. The furan ring, while aromatic, possesses unique reactivity that can be harnessed for further functionalization.

C-H functionalization has emerged as a powerful tool for the direct modification of furan cores, although the sensitivity of furan derivatives to harsh conditions presents a challenge. nih.gov The development of new catalytic methods for the functionalization of the relatively unreactive furan core is a key area of research. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to building molecular complexity. rsc.org For example, palladium-catalyzed tandem addition/cyclization reactions have been developed for the synthesis of 2-aroyl benzofurans. rsc.org The exploration of decarboxylative Giese-type reactions under visible-light photoredox catalysis also opens new avenues for the aroylation of various substrates. acs.org

Expanding the Scope of Applications in Emerging Areas of Organic and Material Sciences

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a wide range of applications in both organic and material sciences.

In medicinal chemistry, furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. wisdomlib.orgijabbr.com The furan scaffold is a component of several approved drugs. ijabbr.com Ongoing research aims to synthesize new furan-based compounds with enhanced efficacy and reduced toxicity. wisdomlib.orgmdpi.com

In material science, furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. numberanalytics.commdpi.com These bio-based polymers can exhibit desirable properties such as high thermal stability. numberanalytics.commdpi.com Furan derivatives are also being investigated for their potential in energy storage applications, such as in batteries and supercapacitors. numberanalytics.com The development of furan-based polyimides, for instance, offers a promising route to environmentally friendly high-performance materials. mdpi.com

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–25°C) reduce undesired polymerization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
  • Catalyst loading : 5–10 mol% Pd catalysts improve yield in cross-coupling reactions.

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Key ConditionsReference
Friedel-Crafts65–75AlCl₃, CH₂Cl₂, 0°C
Suzuki-Miyaura Coupling80–85Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
Multi-step synthesis70–78Boc protection, THF, RT

Which spectroscopic techniques are most effective for structural elucidation of this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy δ ~3.8 ppm, furan protons δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles and confirms the planar furan ring conformation .
  • FT-IR : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

Methodological Note : Combine NMR with HSQC/HMBC for unambiguous assignment of substituent positions.

How do substituents on the furan ring influence the compound's biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂) enhance binding to enzymatic targets (e.g., kinase inhibition) .
  • Hydrophobic substituents (e.g., -CH₃) improve membrane permeability but may reduce solubility .
  • Hydrogen-bond acceptors (e.g., carbonyl) are critical for interactions with residues in active sites .

Q. Table 2: Substituent Effects on IC₅₀ (Enzyme Inhibition)

SubstituentIC₅₀ (µM)Target EnzymeReference
-OCH₃12.3Cytochrome P450
-NO₂8.7Tyrosine Kinase
-CF₃15.9Carbonic Anhydrase

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies arise from:

  • Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare activity of derivatives to isolate substituent-specific effects .
  • Crystallographic data : Validate binding modes to distinguish true activity from assay artifacts .

Case Study : Conflicting IC₅₀ values for antimicrobial activity were resolved by confirming purity (>99% via HPLC) and testing under anaerobic vs. aerobic conditions .

What are the key chemical reactions involving this compound, and how are they monitored?

Basic Research Question
Common reactions include:

  • Nucleophilic acyl substitution : Reacting with amines to form amides (monitored by TLC, Rf ~0.5 in EtOAc/hexane) .
  • Reduction : LiAlH₄ reduces the carbonyl to a hydroxymethyl group (FT-IR loss of C=O peak) .
  • Photochemical dimerization : UV light induces [2+2] cycloaddition (tracked by UV-Vis at 300 nm) .

How can molecular modeling predict the interaction of this compound with biological targets?

Advanced Research Question
Approaches include:

  • Docking simulations : Identify binding poses in enzyme active sites (e.g., COX-2) .
  • QSAR models : Correlate substituent electronegativity with inhibitory potency (R² >0.85) .
  • Hydrogen-bond analysis : Magenta contours in CoMFA maps highlight favorable acceptor regions .

Figure 1 : Molecular dynamics simulation showing H-bonding between the carbonyl group and Arg120 in COX-2 .

What are the primary applications of this compound in material science?

Basic Research Question

  • Organic electronics : As a charge-transport layer in OLEDs due to planar conjugation .
  • Nonlinear optics (NLO) : The methoxyphenyl group enhances hyperpolarizability (β ~450 × 10⁻³⁰ esu) .
  • Photochromic materials : Reversible isomerization under UV light .

What experimental approaches validate the mechanism of action in pharmacological studies?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD ~2.4 µM for PARP-1) .
  • CRISPR knockouts : Confirm target specificity by abolishing activity in gene-edited cell lines .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔG = -9.8 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.